cis-3-Methoxy-4-methyl-piperidine
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Overview
Description
cis-3-Methoxy-4-methyl-piperidine: is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the piperidine ring in a cis configuration. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxy-4-methyl-piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: cis-3-Methoxy-4-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated piperidine derivatives .
Scientific Research Applications
cis-3-Methoxy-4-methyl-piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-3-Methoxy-4-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methoxy-piperidine: Lacks the methyl group present in cis-3-Methoxy-4-methyl-piperidine.
4-Methyl-piperidine: Lacks the methoxy group present in this compound.
Piperidine: The parent compound without any substituents.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups in a cis configuration, which imparts specific chemical and biological properties. This structural uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3R,4R)-3-methoxy-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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